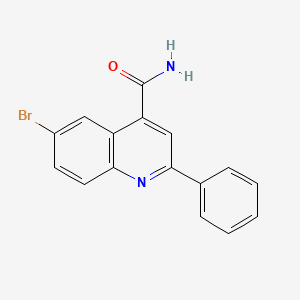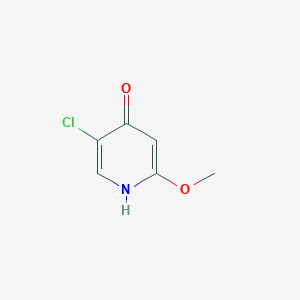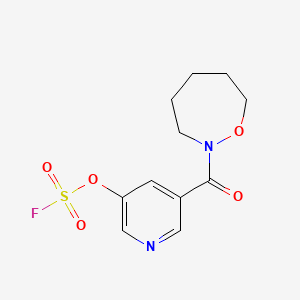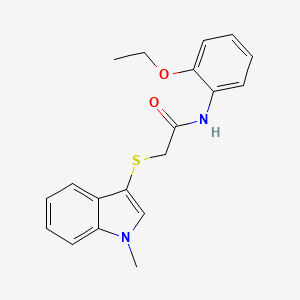
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Environmental Fate
Initial Metabolism of Acetochlor - Research on acetochlor, a related chloroacetamide herbicide, indicates its initial metabolism in plants involves conversion to thioether conjugates, suggesting that similar compounds might undergo comparable pathways, potentially affecting selective phytotoxicity and environmental persistence (Breaux, 1987).
Comparative Metabolism in Human and Rat Liver Microsomes - Studies comparing the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes could offer insights into the metabolic fate and potential toxicological risks of structurally related compounds. This research outlines the complex metabolic activation pathways leading to DNA-reactive products, highlighting the importance of understanding the metabolic transformations of acetamide derivatives (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Their Fused Derivatives - Research on the synthesis of thiazoles from acetamide derivatives reveals potential antimicrobial applications. The study showcases how modifications to the acetamide structure can lead to compounds with significant antimicrobial properties, suggesting a pathway for the development of new antimicrobials (Wardkhan et al., 2008).
Pharmacological Evaluation and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors - The synthesis of acetamide derivatives for evaluation as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrates the role of such compounds in developing treatments for conditions like diabetes. This research illustrates how structural modifications of acetamide compounds can yield significant pharmacological activities, potentially leading to new therapeutic agents (Saxena et al., 2009).
Antioxidant Properties
- Antioxidant Activity of Indolyl Acetamide Derivatives - A study synthesizing indolyl acetamide derivatives to evaluate their antioxidant activity provides an example of the therapeutic potential of acetamide modifications. Such research underscores the importance of acetamide derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
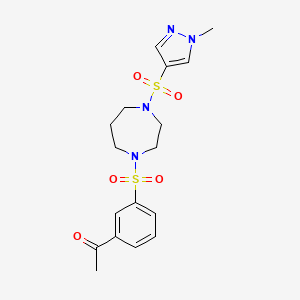
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
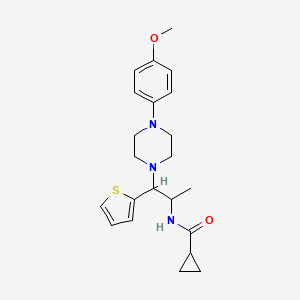
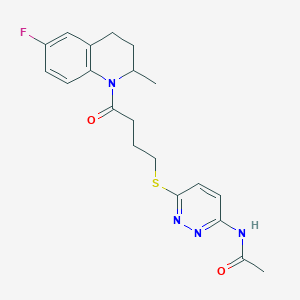
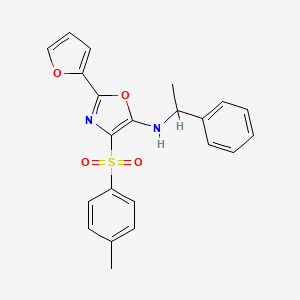
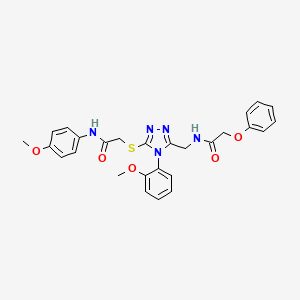
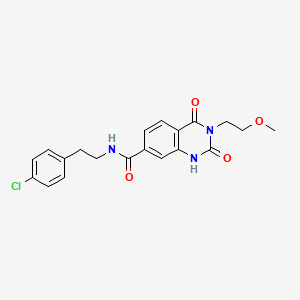
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2823242.png)

